3-Hydroxyanthranilic Acid

Description

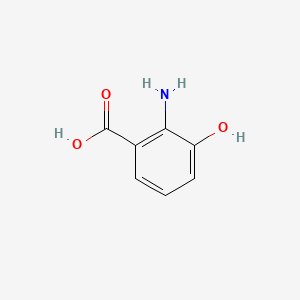

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSWCUQABXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203290 | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS IN WATER | |

CAS No. |

548-93-6 | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Hydroxyanthranilic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a crucial intermediate in the kynurenine pathway of tryptophan metabolism, has garnered significant scientific interest due to its diverse biological activities. Initially identified as a potent antioxidant, subsequent research has unveiled its roles in modulating inflammatory responses, lipid metabolism, and neuronal function. This technical guide provides a comprehensive overview of the discovery and synthesis of 3-HAA, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry. The document details the historical context of its discovery, outlines a detailed protocol for its chemical synthesis, and presents its key physicochemical properties in a structured format. Furthermore, it elucidates the involvement of 3-HAA in critical signaling pathways, namely the SREBP-2 and NLRP3 inflammasome pathways, with accompanying visual diagrams. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic potential of this multifaceted molecule.

Discovery and Historical Context

The formal characterization and synthesis of this compound (3-HAA) can be traced back to the mid-20th century. Early investigations into the metabolism of tryptophan led to the identification of several key intermediates, including 3-HAA.

Initial studies in the 1950s laid the groundwork for understanding its chemical nature and biological relevance. A notable early publication by C. Sannie in 1951 described the synthesis of derivatives of this compound, contributing to the foundational chemical knowledge of this compound.[1] A few years later, in 1957, O. Wiss and G. Bettendorf reported on the isolation and characterization of the primary oxidation products of this compound, further elucidating its chemical reactivity.[2] A significant milestone in its chemical synthesis was a procedure described by J. L. Warnell in a 1958 volume of "Biochemical Preparations," which has since been a cited reference for its preparation.[3]

While these early works established the chemical identity of 3-HAA, its biological significance as more than just a metabolic intermediate began to be recognized later. A key discovery was its identification as a new antioxidant isolated from a methanol extract of tempeh.[4] This finding spurred further research into its broader physiological roles, leading to the current understanding of its anti-inflammatory, neuroprotective, and lipid-lowering effects.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-HAA is essential for its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 548-93-6 | [1] |

| Appearance | Powder | [4] |

| Melting Point | 240–265 °C (decomposes) | [4] |

| Solubility in water | Low | [4] |

| Solubility in other solvents | Soluble in ether, chloroform, and alcohols | [4] |

| pKa₁ (Carboxylic Acid) | 2.7 (at 20 °C) | [4] |

| pKa₂ (Ammonium) | 5.19 (at 20 °C) | [4] |

| pKa₃ (Phenolic Hydroxyl) | 10.12 (at 20 °C) | [4] |

| UV-vis (λmax) | 298 nm | [4] |

Chemical Synthesis

The synthesis of this compound can be achieved through various routes. A common and effective method involves the catalytic hydrogenation of 3-nitrosalicylic acid. This process selectively reduces the nitro group to an amino group without affecting the other functional groups on the aromatic ring.

Experimental Protocol: Synthesis of this compound from 3-Nitrosalicylic Acid

This protocol is based on established methods for the reduction of aromatic nitro compounds using palladium on carbon as a catalyst.

Materials and Reagents:

-

3-Nitrosalicylic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-nitrosalicylic acid in methanol. The concentration will depend on the scale of the reaction, but a starting point of 0.1-0.5 M is common.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the 3-nitrosalicylic acid.

-

Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove any oxygen.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is fully replaced with hydrogen. For a balloon setup, the balloon is simply filled with hydrogen and attached to the flask. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. The filter cake should be kept wet with methanol during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound.

Safety Precautions:

-

Palladium on carbon is pyrophoric when dry and in the presence of air. Always handle the catalyst in a wet state and in an inert atmosphere.

-

Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from any sources of ignition.

Synthesis Workflow Diagram

Biological Significance and Signaling Pathways

This compound is not merely a metabolic byproduct but an active signaling molecule that modulates key cellular processes, particularly in the realms of inflammation and lipid metabolism.

Inhibition of the SREBP-2 Pathway

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis. In vitro studies have demonstrated that 3-HAA can reduce the expression and nuclear translocation of SREBP-2 in liver cells. This inhibitory action leads to a downstream decrease in the expression of genes involved in cholesterol synthesis, ultimately contributing to lower plasma lipid levels. This positions 3-HAA as a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases.

Modulation of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β. 3-HAA has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. This anti-inflammatory effect is achieved by interfering with both the priming and activation steps of the inflammasome, leading to a reduction in IL-1β production. This mechanism underscores the potential of 3-HAA in the treatment of inflammatory diseases.

Conclusion

This compound has transitioned from being viewed as a simple metabolic intermediate to a molecule of significant interest for its therapeutic potential. Its discovery and the subsequent elucidation of its synthesis have paved the way for more in-depth investigations into its biological functions. The ability of 3-HAA to modulate key signaling pathways involved in inflammation and lipid metabolism highlights its promise as a lead compound for the development of novel therapies for a range of diseases, including atherosclerosis and other inflammatory disorders. This technical guide provides a solid foundation for researchers to further explore the chemistry and biology of this fascinating molecule.

References

Early Studies on 3-Hydroxyanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyanthranilic acid (3-HAA) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan metabolism. Early investigations into this molecule laid the groundwork for understanding its diverse biological roles, from its function as a precursor to nicotinic acid to its involvement in various pathological and physiological processes. This technical guide provides an in-depth analysis of the foundational studies on 3-HAA, focusing on its synthesis, metabolic fate, and the initial characterization of the enzymes involved in its transformation. The information is presented to be a valuable resource for researchers and professionals in drug development, offering insights into the core biochemistry of this significant metabolite.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, based on data from early literature and modern chemical databases.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellowish needles or powder |

| Melting Point | ~245 °C (with decomposition) |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and alcohol. |

| UV-Vis Absorption (λmax) | Varies with pH; in acidic solution, exhibits maxima around 298 nm and 365 nm. |

Early Synthesis of this compound

Initial studies required the chemical synthesis of 3-HAA to enable its characterization and use as a substrate in enzymatic assays. One of the early methods involved the reduction of 3-hydroxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis via Reduction of 3-Hydroxy-2-nitrobenzoic Acid

This protocol is a generalized representation based on common organic chemistry techniques of the era.

Materials:

-

3-hydroxy-2-nitrobenzoic acid

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

3-hydroxy-2-nitrobenzoic acid is dissolved in a minimal amount of hot ethanol.

-

A solution of stannous chloride in concentrated hydrochloric acid is prepared.

-

The stannous chloride solution is added dropwise to the heated solution of 3-hydroxy-2-nitrobenzoic acid with constant stirring.

-

The reaction mixture is refluxed for several hours until the reduction is complete, as indicated by a color change.

-

The mixture is then cooled, and the resulting precipitate of the tin complex of this compound is collected by filtration.

-

The precipitate is suspended in water and treated with a solution of sodium hydroxide to precipitate the tin salts.

-

The tin salts are removed by filtration, and the filtrate containing the sodium salt of this compound is acidified with hydrochloric acid to precipitate the free acid.

-

The crude this compound is collected by filtration, washed with cold water, and recrystallized from hot water or dilute ethanol to yield yellowish needles.

Quantitative Data: Early papers often reported yields in the range of 60-70% for this type of reduction. The purity was typically assessed by melting point determination and elemental analysis.

Metabolic Fate of this compound

Early research established two primary metabolic fates for 3-HAA: its conversion to quinolinic acid, a precursor to nicotinamide adenine dinucleotide (NAD+), and its oxidation to cinnabarinic acid.

Enzymatic Conversion to Quinolinic Acid

The enzymatic conversion of 3-HAA to quinolinic acid was a significant area of investigation in the 1950s. This reaction is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO).

This method was used to measure the activity of the enzyme in tissue homogenates.

Materials:

-

Tissue homogenate (e.g., from rat liver)

-

Phosphate buffer (pH 7.4)

-

This compound solution

-

Ferrous sulfate (FeSO₄) solution

-

Trichloroacetic acid (TCA)

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, tissue homogenate, and a solution of ferrous sulfate.

-

The reaction is initiated by the addition of a known concentration of this compound.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is terminated by the addition of trichloroacetic acid to precipitate the protein.

-

The mixture is centrifuged, and the supernatant is collected.

-

The disappearance of 3-HAA or the formation of quinolinic acid is measured spectrophotometrically or by other analytical methods available at the time.

Quantitative Data:

-

Cofactor Requirement: Early studies demonstrated that the enzyme has an absolute requirement for Fe²⁺ ions for its activity.[1]

-

Enzyme Activity: The activity of 3-HAO was found to be significantly stimulated by the addition of Fe²⁺. For example, in crude tissue homogenates, the addition of 2–40 μM Fe²⁺ stimulated 3HAO activity 4–6-fold.[1]

Enzymatic Conversion to Cinnabarinic Acid

In 1965, Subba Rao and colleagues identified an enzyme in the nuclear fraction of rat liver that converts 3-HAA into the red-colored compound, cinnabarinic acid.[2]

Materials:

-

Nuclear fraction of rat liver homogenate

-

Phosphate buffer (pH 7.2)

-

This compound solution

-

Manganese chloride (MnCl₂) solution

Procedure:

-

The reaction mixture is prepared containing the nuclear fraction suspended in phosphate buffer and manganese chloride solution.

-

The reaction is started by adding the this compound solution.

-

The mixture is incubated at 37°C.

-

The formation of cinnabarinic acid is followed by measuring the increase in absorbance at a specific wavelength (around 450 nm).

Quantitative Data:

| Parameter | Value/Observation |

| Optimal pH | 7.2 |

| Activators | Mn²⁺ ions considerably activated the reaction. |

| Inhibitors | Heavy metal ions such as Ag⁺, Hg²⁺, Fe²⁺, and Cu²⁺ were inhibitory. |

Signaling Pathways and Logical Relationships

The metabolic transformations of this compound are central to the kynurenine pathway. The following diagrams illustrate these relationships.

Conclusion

The early studies on this compound were instrumental in delineating its fundamental role in tryptophan metabolism. The development of synthetic routes and the characterization of the enzymes responsible for its conversion to quinolinic acid and cinnabarinic acid provided the initial framework for understanding its biological significance. These foundational experiments, with their detailed protocols and quantitative findings, continue to be relevant for researchers investigating the kynurenine pathway in the context of health and disease, and for those involved in the development of therapeutic agents that target these metabolic routes.

References

The Pivotal Role of 3-Hydroxyanthranilic Acid in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA) is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Beyond its role as a precursor to the excitotoxin quinolinic acid, 3-HAA exhibits a complex and multifaceted biological profile, functioning as a potent immunomodulator, neuroprotector, and a dual-action antioxidant and pro-oxidant. This technical guide provides an in-depth exploration of the core functions of 3-HAA within the kynurenine pathway, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting 3-HAA and its associated pathways.

Introduction

The kynurenine pathway (KP) is a complex metabolic cascade responsible for the degradation of approximately 95% of dietary L-tryptophan.[1] This pathway is not merely a catabolic route but a significant source of bioactive molecules that influence a wide array of physiological and pathological processes, including neurotransmission, immune responses, and inflammation.[2][3] this compound (3-HAA) emerges at a crucial juncture of the KP, positioned as the substrate for 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), the enzyme that catalyzes the formation of quinolinic acid, a well-characterized NMDA receptor agonist and neurotoxin.[4] However, the biological significance of 3-HAA extends far beyond its precursor status. It has been shown to possess potent anti-inflammatory, antioxidant, and neuroprotective properties, making it a molecule of considerable interest for therapeutic intervention in a variety of disorders.[2][5] This guide will delve into the technical details of 3-HAA's role in the kynurenine pathway, providing the necessary information for its rigorous scientific investigation.

The Kynurenine Pathway and the Position of 3-HAA

The catabolism of tryptophan to 3-HAA involves a series of enzymatic steps, primarily initiated by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). The subsequent conversion of 3-hydroxykynurenine by kynureninase yields 3-HAA. The fate of 3-HAA is a critical determinant of the balance between neurotoxic and neuroprotective arms of the kynurenine pathway.

Figure 1: Simplified Kynurenine Pathway Highlighting 3-HAA.

Quantitative Data on the Biological Activities of 3-HAA

The biological effects of 3-HAA are often dose-dependent. The following tables summarize key quantitative data from in vitro studies.

Table 1: Effect of 3-HAA on Cytokine Production in Primary Human Astrocytes

| Stimulus | Target Cytokine | 3-HAA Concentration (µM) | Inhibition (%) | Reference |

| IL-1β (10 ng/mL) | IP-10 | 10 | ~25 | [6] |

| IL-1β (10 ng/mL) | IP-10 | 50 | ~75 | [6] |

| IL-1β (10 ng/mL) | IP-10 | 100 | ~90 | [6] |

| IL-1β (10 ng/mL) | IL-8 | 10-100 | No significant inhibition | [6] |

| PIC (10 µg/mL) | TNF-α | 100 | Variable | [2] |

| IL-1β/IFN-γ (10 ng/mL each) | TNF-α | 100 | Significant | [2] |

Table 2: Induction of Heme Oxygenase-1 (HO-1) by 3-HAA in Human Glial Cells

| Cell Type | Treatment | 3-HAA Concentration (µM) | Observation | Reference |

| Astrocytes | 3-HAA | 100 | Strong induction of HO-1 protein | [2] |

| Astrocytes | IL-1β/IFN-γ + 3-HAA | 100 | Synergistic induction of HO-1 | [2] |

| Microglia | 3-HAA | 100 | Weak induction of HO-1 | [2] |

Table 3: Enzyme Kinetics and Inhibition

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| HAAO | 4-fluoro-3-hydroxyanthranilic acid | Ki | 190 nM | [7] |

| HAAO | 4-chloro-3-hydroxyanthranilic acid | Ki | 6 nM | [7] |

| HAAO | 4-bromo-3-hydroxyanthranilic acid | Ki | 4 nM | [7] |

Table 4: Concentrations of 3-HAA in Human Plasma and Brain

| Condition | Matrix | 3-HAA Concentration | Reference |

| Healthy Controls | Plasma | Baseline levels | [8] |

| Inflammatory Conditions | Plasma | Significantly altered | [8] |

| Hepatic Encephalopathy | Brain (Cortex) | Substantially increased | [9] |

| Alzheimer's Disease (symptomatic) | Plasma | Decreased (30%) | [5] |

| Alzheimer's Disease | Cerebrospinal Fluid | Increased | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of 3-HAA by LC-MS/MS in Human Plasma

This protocol is adapted from established methods for the analysis of kynurenine pathway metabolites.[10][11][12]

4.1.1. Materials

-

Human plasma collected in EDTA tubes

-

This compound standard

-

This compound-d3 (internal standard)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system

4.1.2. Sample Preparation

-

To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of methanol containing the internal standard (this compound-d3).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or well.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A linear gradient from 10% to 90% B over several minutes.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of 3-HAA and its deuterated internal standard.

Western Blot for Heme Oxygenase-1 (HO-1) Induction

This protocol is based on standard Western blotting procedures.[13][14][15][16][17]

4.2.1. Materials

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-HO-1

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL substrate

-

Imaging system

4.2.2. Procedure

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using the BCA assay.

-

Gel Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HO-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for IL-6 Measurement in Cell Culture Supernatants

This protocol follows a standard sandwich ELISA procedure.[18][19][20][21][22]

4.3.1. Materials

-

IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Cell culture supernatants

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

4.3.2. Procedure

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.

-

Sample Incubation: Add 100 µL of standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add TMB substrate and incubate for 15-30 minutes in the dark.

-

Stop Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-HAA-Induced Heme Oxygenase-1 (HO-1) Expression

3-HAA has been shown to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1), primarily through the activation of the Nrf2 signaling pathway.[23][24]

Figure 2: 3-HAA induced HO-1 expression via the Nrf2 pathway.

Experimental Workflow for Screening 3-HAA Analogs for Neuroprotective Activity

This workflow outlines a logical progression for the preclinical evaluation of novel 3-HAA analogs.[25][26]

References

- 1. agilent.com [agilent.com]

- 2. The Tryptophan Metabolite this compound Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Biological Importance of the this compound: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of this compound in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma Biomarkers of Inflammation, the Kynurenine Pathway, and Risks of All-Cause, Cancer, and Cardiovascular Disease Mortality: The Hordaland Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. benchchem.com [benchchem.com]

- 12. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

- 15. cdn.origene.com [cdn.origene.com]

- 16. azurebiosystems.com [azurebiosystems.com]

- 17. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. elkbiotech.com [elkbiotech.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. mpbio.com [mpbio.com]

- 22. bmgrp.com [bmgrp.com]

- 23. This compound, one of L-tryptophan metabolites, inhibits monocyte chemoattractant protein-1 secretion and vascular cell adhesion molecule-1 expression via heme oxygenase-1 induction in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyanthranilic Acid: An Endogenous Antioxidant - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a crucial intermediate in the kynurenine pathway of tryptophan metabolism, is emerging as a significant endogenous antioxidant with multifaceted protective mechanisms. Historically viewed in the context of neurotoxic metabolites, recent evidence has illuminated its potent ability to counteract oxidative stress through both direct radical scavenging and the modulation of key cellular defense pathways. This technical guide provides an in-depth exploration of 3-HAA's antioxidant properties, detailing its mechanisms of action, summarizing available quantitative data, outlining key experimental protocols for its evaluation, and visualizing the complex biological pathways in which it participates. Understanding the dual nature of 3-HAA—acting as both an antioxidant and a context-dependent pro-oxidant—is critical for harnessing its therapeutic potential in a range of pathologies underpinned by oxidative damage.

Introduction

The catabolism of tryptophan via the kynurenine pathway produces a host of bioactive metabolites.[1] Among these, this compound (3-HAA) is synthesized from 3-hydroxykynurenine and occupies a pivotal point in the pathway.[1] While the pathway also generates potentially neurotoxic compounds, 3-HAA has demonstrated significant anti-inflammatory and neuroprotective roles.[1][2] A primary mechanism underlying these protective effects is its function as a potent antioxidant. This is achieved through a dual strategy: direct neutralization of reactive oxygen species (ROS) and indirect upregulation of the cellular antioxidant machinery.[3][4] This guide delves into the technical details of 3-HAA's antioxidant capabilities, providing a resource for researchers investigating its role in health and disease.

Mechanism of Antioxidant Action

3-HAA's antioxidant activity is not monolithic; it operates through several distinct yet interconnected mechanisms. Its effectiveness can be context-dependent, influenced by the local redox environment, pH, and the presence of metal ions.[5][6]

Direct Radical Scavenging and Co-Antioxidant Activity

3-HAA is a highly effective scavenger of various free radicals. Theoretical and experimental studies have shown it to be an excellent scavenger of peroxyl radicals (ROO•), reacting faster than the widely used antioxidant analog, Trolox.[6] It directly reduces the α-tocopheroxyl radical, thereby regenerating α-tocopherol (Vitamin E) and acting as an efficient co-antioxidant to inhibit lipid peroxidation in low-density lipoproteins (LDL) and plasma.[5][7] This function is critical in preventing the chain reactions of lipid peroxidation that damage cellular membranes. The phenolic hydroxyl group in 3-HAA's structure is key to this radical-scavenging ability.[5]

Indirect Antioxidant Activity via Signaling Pathway Modulation

Beyond direct scavenging, 3-HAA exerts a profound influence on endogenous antioxidant defense systems.

-

Induction of Heme Oxygenase-1 (HO-1): 3-HAA is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective properties.[1][2] This induction is particularly robust in astrocytes and can be synergistically enhanced by pro-inflammatory cytokines.[1][8] HO-1 catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to cellular protection against oxidative stress.

-

Activation of the Nrf2/SKN-1 Pathway: 3-HAA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] In the model organism C. elegans, 3-HAA activates the Nrf2 ortholog, SKN-1.[3][4] Nrf2 is a master regulator of the antioxidant response, a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.[10]

The Duality of 3-HAA: Antioxidant vs. Pro-oxidant

The redox activity of 3-HAA is complex. While it is a powerful antioxidant in the absence of metal ions, its behavior can shift in their presence.[6] At physiological pH and in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺), 3-HAA can reduce these metals to their lower oxidation states (Cu⁺, Fe²⁺).[6] This can, in turn, catalyze the formation of highly reactive hydroxyl radicals (•OH) via Fenton-like reactions, exhibiting a pro-oxidant effect.[6] This dual behavior underscores the importance of the cellular context in determining the ultimate physiological outcome of 3-HAA activity.

Quantitative Data on Antioxidant Activity

While 3-HAA has been extensively studied qualitatively, specific IC₅₀ values from standardized assays like DPPH or ABTS are not consistently reported in the literature. However, comparative and mechanistic data provide valuable quantitative insights into its efficacy.

| Assay/Parameter | Matrix/System | Key Quantitative Findings | Reference |

| Peroxyl Radical Scavenging | Theoretical (DFT) | Reacts with •OOH faster than Trolox. | [6] |

| Lipid Peroxidation Inhibition | Human LDL & Plasma | Dose-dependently inhibits peroxidation induced by SLO, ROO•, or Cu²⁺. Sparing of α-tocopherol is observed until 3-HAA is consumed. | [5] |

| AAPH-Induced Oxidation | Rat Brain Synaptosomes & Homogenates | Trapped fraction of free radicals (f): 0.61 (synaptosomes), 0.63 (homogenates). | [11] |

| HO-1 Induction | Primary Human Astrocytes | Strong induction of HO-1 protein expression observed at 24 hours. Effect is synergistic with cytokines. | [1][8] |

| Nrf2/SKN-1 Activation | C. elegans | Robustly increases the expression of SKN-1::GFP and its transcriptional reporters. | [4] |

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the antioxidant properties of 3-HAA. Researchers should optimize concentrations, incubation times, and specific reagents for their experimental systems.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare various concentrations of 3-HAA in a suitable solvent (e.g., methanol or PBS).

-

Prepare a positive control solution (e.g., Ascorbic Acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of the 3-HAA solution (or standard/control) to each well.

-

Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 or 1:3 sample to DPPH solution.[12]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

-

Measure the absorbance at ~517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[13]

-

Plot the % inhibition against the concentration of 3-HAA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[14]

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

-

Sample Preparation (e.g., tissue homogenate or cell lysate):

-

Assay Procedure:

-

Collect the clear supernatant.

-

Add Thiobarbituric Acid (TBA) reagent (e.g., 0.67% w/v) to the supernatant.[15]

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 10-60 minutes) to allow the MDA-TBA adduct to form.[15][16]

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink chromophore at ~532 nm.

-

-

Data Analysis:

-

Create a standard curve using a known concentration of MDA.

-

Quantify the MDA concentration in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol MDA per mg of protein.

-

Western Blot for HO-1 Induction

This technique is used to detect and quantify the expression of HO-1 protein following treatment with 3-HAA.

-

Cell Culture and Treatment:

-

Culture cells (e.g., primary astrocytes) to the desired confluency.

-

Treat cells with various concentrations of 3-HAA (and/or cytokines) for a specified time (e.g., 24 hours).[8]

-

-

Protein Extraction:

-

Electrophoresis and Transfer:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[17]

-

Incubate the membrane with a primary antibody specific for HO-1 overnight at 4°C.[18]

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Quantitative RT-PCR for Nrf2 Target Gene Expression

This method is used to measure the change in mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) after 3-HAA treatment.

-

Cell Culture and Treatment:

-

Treat cells with 3-HAA for a predetermined time course (e.g., 3, 6, 9, 16, 24 hours).[19]

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit), including an on-column DNase treatment step.[20]

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[20]

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a qPCR machine and a SYBR Green or TaqMan-based master mix.

-

Use primers specific for the target genes (HMOX1, NQO1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB, PPIB) for normalization.[10][21]

-

The thermocycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[21]

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Results are expressed as fold change in mRNA expression in 3-HAA-treated samples compared to untreated controls.

-

Visualizations: Pathways and Workflows

Kynurenine Pathway and the Position of 3-HAA

Caption: Simplified Kynurenine Pathway showing the synthesis of 3-HAA.

Antioxidant Mechanisms of this compound

Caption: Dual antioxidant mechanisms of 3-HAA: direct and indirect actions.

Experimental Workflow for Assessing 3-HAA Antioxidant Activity

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. media.sciltp.com [media.sciltp.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite this compound: a theoretical investigation of reaction mechanisms and kinetics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Tryptophan Metabolite this compound Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the benefits of the tryptophan metabolite this compound in Caenorhabditis elegans and mouse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Controversial alkoxyl and peroxyl radical scavenging activity of the tryptophan metabolite 3-hydroxy-anthranilic acid [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. dpph assay ic50: Topics by Science.gov [science.gov]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. bioassaysys.com [bioassaysys.com]

- 17. origene.com [origene.com]

- 18. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Enzymatic Production of 3-Hydroxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyanthranilic acid (3-HAA), a key metabolite in the kynurenine pathway of tryptophan degradation, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2] The enzymatic synthesis of 3-HAA offers a promising alternative to chemical methods, providing high specificity and milder reaction conditions. This technical guide provides a comprehensive overview of the enzymatic production of 3-HAA, detailing the core enzymes, reaction pathways, experimental protocols, and quantitative data to facilitate research and development in this area.

The Kynurenine Pathway: An Enzymatic Cascade to 3-HAA

The production of 3-HAA is a multi-step enzymatic process originating from the essential amino acid L-tryptophan. The pathway is primarily initiated by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[3][4]

The subsequent steps involve the action of kynurenine formamidase, kynurenine 3-monooxygenase (KMO), and kynureninase (KYNU) to yield 3-HAA.[5][6]

Signaling Pathway Diagram

References

- 1. The Tryptophan Metabolite this compound Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of 3-Hydroxyanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic Acid (3-HAA), a metabolite of the kynurenine pathway of tryptophan degradation, has emerged as a significant endogenous modulator of the immune response. Historically viewed in the context of neurotoxic or antioxidant activities, a growing body of evidence now firmly establishes its potent anti-inflammatory and immunosuppressive properties. This technical guide synthesizes the current understanding of 3-HAA's mechanisms of action, summarizing key experimental findings and providing detailed insights into its effects on various immune cells and signaling pathways. Through a comprehensive review of preclinical data, this document aims to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of 3-HAA and its derivatives in inflammatory and autoimmune diseases.

Introduction

The kynurenine pathway (KP) is the primary route of tryptophan metabolism in mammals, generating a host of bioactive molecules.[1] While some KP metabolites, such as quinolinic acid, are known for their neurotoxic potential, others, like this compound (3-HAA), exhibit profound immunomodulatory effects.[2][3] The anti-inflammatory actions of 3-HAA are multifaceted, involving the suppression of pro-inflammatory cytokines, induction of cytoprotective enzymes, and modulation of key immune cell functions.[1][4][5] This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-inflammatory properties of 3-HAA, supported by quantitative data and detailed experimental protocols.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 3-HAA are exerted through several distinct yet interconnected mechanisms:

-

Induction of Heme Oxygenase-1 (HO-1): 3-HAA is a potent inducer of HO-1, an enzyme with well-documented anti-inflammatory, antioxidant, and cytoprotective functions.[1][2] This induction is particularly robust in astrocytes and appears to be a central mechanism for its neuroprotective effects in the context of inflammation.[1][6]

-

Inhibition of NF-κB Signaling: 3-HAA has been shown to suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][7] It achieves this by preventing the degradation of IκB, which sequesters NF-κB in the cytoplasm, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

-

Suppression of PI3K/Akt/mTOR Pathway: In macrophages, 3-HAA significantly inhibits the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular growth, proliferation, and inflammation.[4][8] This inhibition contributes to the decreased production of pro-inflammatory mediators.[4]

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in both pro- and anti-inflammatory responses. While not directly targeted in all contexts, the pathways modulated by 3-HAA, such as the suppression of pro-inflammatory cytokines (e.g., IL-6) that activate STAT3, indirectly influence its activity.[9][10][11]

-

Antioxidant Activity: 3-HAA possesses intrinsic antioxidant properties, capable of scavenging free radicals.[12][13] It also acts as a co-antioxidant for alpha-tocopherol, protecting low-density lipoprotein (LDL) from oxidation, a key event in the pathogenesis of atherosclerosis.[14]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies demonstrating the anti-inflammatory efficacy of 3-HAA.

Table 1: Effect of 3-HAA on Cytokine and Chemokine Production in Human Glial Cells

| Cell Type | Stimulus | Target Cytokine/Chemokine | 3-HAA Concentration (µM) | Inhibition (%) | Reference |

| Astrocytes | IL-1β (10 ng/mL) | IP-10 | 10 | ~40% | [1] |

| 50 | ~70% | [1] | |||

| 100 | ~85% | [1] | |||

| IL-1β (10 ng/mL) | TNF-α | 100 | Significant Inhibition | [1] | |

| IL-1β/IFN-γ (10 ng/mL each) | IP-10 | 100 | Significant Inhibition | [1] | |

| PIC (10 µg/mL) | TNF-α | 100 | Variable Inhibition | [1] | |

| PIC (10 µg/mL) | IP-10 | 100 | Variable Inhibition | [1] | |

| Microglia | PIC (10 µg/mL) | TNF-α | 100 | Significant Inhibition | [1] |

| PIC (10 µg/mL) | IP-10 | 100 | Significant Inhibition | [1] | |

| LPS (100 ng/mL) | TNF-α | 100 | Significant Inhibition | [1] | |

| LPS (100 ng/mL) | IP-10 | 100 | Significant Inhibition | [1] |

Table 2: Effect of 3-HAA on LPS-Stimulated Pro-inflammatory Mediators in RAW 264.7 Macrophages

| Mediator | 3-HAA Concentration (µg/mL) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 0.1 | ~20% | [4] |

| 1 | ~50% | [4] | |

| 10 | ~80% | [4] | |

| TNF-α | 1 | Significant Inhibition | [4] |

| 10 | Significant Inhibition | [4] | |

| IL-6 | 1 | Significant Inhibition | [4] |

| 10 | Significant Inhibition | [4] |

Table 3: Effect of 3-HAA on Dendritic Cell (DC) Function

| Parameter | Cell Type | Stimulus | 3-HAA Concentration (µM) | Effect | Reference |

| Cytokine Production | Bone Marrow-Derived DCs (BMDCs) | LPS | Not specified | Significant reduction in IL-12, IL-6, TNF-α | [5] |

| Maturation Markers | Bone Marrow-Derived DCs (BMDCs) | LPS | Not specified | Significant reduction in CD40, CD80, CD86, I-A | [5] |

| T-cell Activation | Co-culture of DCs and T-cells | - | Not specified | Decreased ability of DCs to stimulate T-cell activation | [5] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of 3-HAA.

Cell Culture and Treatment

-

Primary Human Glial Cell Cultures:

-

Source: Human fetal brain tissue.

-

Preparation: Tissue is mechanically dissociated and cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Cell Types: Mixed glial cultures are separated into enriched astrocyte and microglia populations.

-

Treatment: Cells are pre-treated with 3-HAA for a specified duration (e.g., 2 hours) before stimulation with inflammatory agents like lipopolysaccharide (LPS), polyinosinic:polycytidylic acid (PIC), interleukin-1β (IL-1β), or interferon-γ (IFN-γ).[1][6]

-

-

RAW 264.7 Macrophage Cell Line:

-

Culture: Maintained in DMEM with 10% FBS and antibiotics.

-

Treatment: Cells are seeded in plates and pre-treated with varying concentrations of 3-HAA for 2 hours prior to stimulation with LPS (e.g., 1 µg/mL).[4]

-

-

Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Source: Bone marrow from mice (e.g., C57BL/6).

-

Differentiation: Bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL) for 6-8 days.

-

Treatment: Immature BMDCs are treated with 3-HAA and stimulated with LPS.[5]

-

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: Quantifies the concentration of specific cytokines and chemokines (e.g., TNF-α, IL-6, IP-10) in cell culture supernatants.

-

Procedure: Supernatants are collected after treatment and stimulation. Commercially available ELISA kits are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.[1][4][6]

-

-

Nitric Oxide (NO) Assay (Griess Reagent):

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the culture medium.

-

Procedure: Culture supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The resulting azo dye formation is quantified by measuring absorbance at ~540 nm.[15]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects and quantifies the expression and phosphorylation status of specific proteins in cell lysates.

-

Procedure:

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, IκBα, phospho-Akt, HO-1, β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

-

NF-κB Activation Assays

-

Immunofluorescence Staining for NF-κB Translocation:

-

Procedure: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization. Nuclear counterstaining (e.g., with DAPI) is performed. The translocation of p65 from the cytoplasm to the nucleus is observed using a fluorescence microscope.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Principle: Detects the binding of active transcription factors (like NF-κB) in nuclear extracts to a labeled DNA probe containing their specific binding sequence.

-

Procedure: Nuclear extracts are prepared from treated cells. The extracts are incubated with a radiolabeled or biotinylated DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The shifted bands, representing NF-κB bound to the DNA, are visualized by autoradiography or chemiluminescence.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 3-HAA and a typical experimental workflow for its evaluation.

References

- 1. The Tryptophan Metabolite this compound Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tryptophan metabolite this compound plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of LPS-induced inflammatory mediators by this compound in macrophages through suppression of PI3K/NF-κB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. The tryptophan metabolite this compound suppresses T cell responses by inhibiting dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the Biological Importance of the this compound: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of LPS-induced inflammatory mediators by this compound in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Composition and Bioactivity of Nelumbo nucifera Gaertn. Flower Extract Fractions: In Vitro Antioxidant and Anti-Inflammatory Properties | MDPI [mdpi.com]

- 16. This compound inhibits PDK1 activation and suppresses experimental asthma by inducing T cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of 3-Hydroxyanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a metabolite of the kynurenine pathway, has emerged as a molecule of significant interest in the field of neuropharmacology. Historically viewed with ambiguity due to its dual role as a potential pro-oxidant and an antioxidant, recent research has increasingly highlighted its neuroprotective capabilities. This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of 3-HAA, with a focus on its anti-inflammatory, antioxidant, and neuromodulatory actions. Detailed experimental protocols for key assays, quantitative data from pivotal studies, and visualizations of associated signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The kynurenine pathway, the primary route of tryptophan degradation, produces several neuroactive metabolites. Among these, this compound (3-HAA) has garnered attention for its potential therapeutic effects. While some metabolites of this pathway, such as quinolinic acid, are known neurotoxins, 3-HAA has demonstrated protective effects in various models of neuroinflammation and neurotoxicity.[1][2][3] This document serves as a technical resource, consolidating the current understanding of 3-HAA's neuroprotective mechanisms and providing practical information for researchers.

Mechanisms of Neuroprotection

The neuroprotective effects of 3-HAA are multifaceted, primarily revolving around its anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

3-HAA exhibits potent anti-inflammatory activity, primarily by modulating glial cell responses. In the central nervous system (CNS), microglia and astrocytes are key players in the inflammatory cascade.

-

Suppression of Pro-inflammatory Cytokines and Chemokines: 3-HAA has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and chemokines like Interferon-gamma-inducible protein 10 (IP-10) in activated microglia and astrocytes.[1][2] This suppression helps to mitigate the cytotoxic environment created by chronic neuroinflammation.

-

Induction of Heme Oxygenase-1 (HO-1): A pivotal mechanism of 3-HAA's anti-inflammatory and neuroprotective action is the robust induction of Heme Oxygenase-1 (HO-1) in astrocytes.[1][3] HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 by 3-HAA contributes significantly to the reduction of neuronal death in inflammatory conditions.[1]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 3-HAA demonstrates significant antioxidant activity through various mechanisms.

-

Direct Radical Scavenging: 3-HAA can directly scavenge free radicals, thereby reducing oxidative damage to lipids, proteins, and DNA.

-

Indirect Antioxidant Effects via HO-1: The induction of HO-1 by 3-HAA also contributes to its antioxidant capacity. HO-1 catabolizes heme into biliverdin, which is subsequently converted to bilirubin, a potent antioxidant.

-

Co-antioxidant for Alpha-Tocopherol: 3-HAA has been identified as an efficient co-antioxidant for alpha-tocopherol (Vitamin E), helping to inhibit lipid peroxidation in lipoproteins and plasma.

Neuromodulatory Effects

While less explored, 3-HAA may also exert neuromodulatory effects that contribute to its neuroprotective profile.

-

NMDA Receptor Antagonism: Some studies suggest that kynurenine pathway metabolites can interact with the N-methyl-D-aspartate (NMDA) receptor. While the direct antagonistic activity of 3-HAA at the NMDA receptor is not as potent as other metabolites like kynurenic acid, it may play a role in mitigating excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the neuroprotective effects of 3-HAA.

Table 1: In Vitro Anti-inflammatory Effects of 3-HAA

| Cell Type | Stimulus | 3-HAA Concentration (µM) | Measured Effect | Quantitative Result | Reference |

| Primary Human Astrocytes | IL-1β (10 ng/mL) | 0 - 100 | Suppression of IP-10 production | Dose-dependent suppression | [2] |

| Primary Human Microglia | PIC (10 µg/mL) or LPS (100 ng/mL) | 100 | Inhibition of TNF-α and IP-10 production | Significant inhibition of TNF-α and IP-10 | [1] |

| Primary Human Astrocytes | IL-1β (10 ng/mL) | 100 | Inhibition of TNF-α and IP-10 production | Near-complete inhibition of IL-1β-induced TNF-α and IP-10 | [1] |

Table 2: In Vitro Neuroprotective and HO-1 Induction Effects of 3-HAA

| Cell Type | Condition | 3-HAA Concentration (µM) | Measured Effect | Quantitative Result | Reference |

| Primary Human Mixed Neuronal/Glial Cultures | Cytokine-induced neurotoxicity | 100 | Neuroprotection | Significant reduction in neuronal death | [1] |

| Primary Human Astrocytes | Basal | 100 | HO-1 Induction | High percentage of astrocytes became HO-1 positive | [1] |

Table 3: In Vivo Effects of 3-HAA

| Animal Model | Administration Route | 3-HAA Dose | Measured Effect | Quantitative Result | Reference |

| Mouse | Intracerebral injection | 40 µg | HO-1 mRNA induction | Significant increase in HO-1 mRNA in the brain | [1] |

| Mouse | Intracerebral injection | 40 µg | Apoptosis | Significantly lower TUNEL-positive cells than control | [4] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Primary Human Fetal CNS Cell Culture

-

Source: Human fetal brain tissue (gestational age 16-20 weeks) obtained from elective abortions with informed consent.

-

Protocol:

-

Meninges and blood vessels are removed from the cerebral cortices.

-

Tissue is minced and dissociated using trypsin (0.25%) and DNase I (0.01%).

-

Cells are plated on poly-L-lysine-coated flasks or plates in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Microglia are harvested from mixed glial cultures by shaking and re-plated.

-

Astrocytes are obtained from the remaining adherent cells after microglia removal.

-

For neuronal cultures, dissociated cells are plated at a higher density.

-

In Vitro Neurotoxicity and Neuroprotection Assay

-

Cell Culture: Primary human mixed neuronal and glial cultures.

-

Protocol:

-

Culture medium is changed to a low serum medium (0.5% FBS) 24 hours before treatment.

-

Cultures are pre-treated with 3-HAA (e.g., 100 µM) for a specified period.

-

Neurotoxicity is induced by adding cytokines (e.g., IL-1β with or without IFN-γ) or other neurotoxic agents.

-

Cultures are incubated for 72 hours.

-

Neuronal death is assessed using methods such as the trypan blue exclusion test or lactate dehydrogenase (LDH) assay.

-

Neuroprotection is quantified by comparing neuronal viability in 3-HAA-treated cultures to control cultures.[1]

-

Heme Oxygenase-1 (HO-1) Induction Assay

-

Cell Culture: Primary human astrocytes.

-

Protocol:

-

Astrocytes are treated with 3-HAA (e.g., 100 µM) with or without cytokines for a specified time (e.g., 24 hours).

-

For Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. HO-1 protein levels are detected using a specific primary antibody against HO-1 and a secondary antibody conjugated to a detectable marker.

-

For Immunocytochemistry: Cells are fixed, permeabilized, and incubated with a primary antibody against HO-1, followed by a fluorescently labeled secondary antibody. Cells are counterstained for an astrocyte marker (e.g., GFAP) and nuclei (e.g., with Hoechst). The percentage of HO-1 positive astrocytes is quantified.[1]

-

Cytokine and Chemokine Measurement (ELISA)

-

Cell Culture: Primary human microglia or astrocytes.

-

Protocol:

-

Cells are stimulated with pro-inflammatory agents (e.g., LPS, PIC, IL-1β) in the presence or absence of 3-HAA.

-

Culture supernatants are collected after a specified incubation period (e.g., 24 hours).

-

The concentrations of specific cytokines and chemokines (e.g., TNF-α, IP-10, IL-8) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

In Vivo Intracerebral Injection in Mice

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled in the skull over the desired brain region (e.g., striatum).

-

3-HAA (e.g., 40 µg in a vehicle like PBS) or vehicle alone is injected into the brain parenchyma using a microsyringe.

-

After a specified time, animals are euthanized, and brain tissue is collected for analysis (e.g., qPCR for HO-1 mRNA, immunohistochemistry for protein expression, TUNEL staining for apoptosis).[1][4]

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its potent anti-inflammatory and antioxidant activities, with the induction of Heme Oxygenase-1 in astrocytes being a key mechanism. The data presented in this guide underscore the therapeutic promise of 3-HAA and provide a foundation for further investigation.

Future research should focus on:

-